molecular formula C7H8BClN2O2 B2731432 {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride CAS No. 2304635-61-6

{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride

Cat. No.: B2731432
CAS No.: 2304635-61-6
M. Wt: 198.41
InChI Key: NDJZTAFQFTUYGI-UHFFFAOYSA-N
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Description

{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride (CAS: 2304635-61-6) is a boronic acid derivative with a fused pyrrolopyridine core. It is commonly utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal chemistry and materials science. The hydrochloride salt form enhances solubility and stability compared to its free boronic acid counterpart (CAS: 1286777-16-9) . Key properties include:

  • Molecular Formula: C₇H₇BN₂O₂·HCl (calculated from free acid + HCl).
  • Purity: 96% (HPLC) .
  • Hazard Profile: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-4-5-2-1-3-9-7(5)10-6;/h1-4,11-12H,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJZTAFQFTUYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)N=CC=C2)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrrolo[2,3-b]pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include boronic esters, borates, and substituted pyrrolo[2,3-b]pyridines .

Scientific Research Applications

Chemistry

In chemistry, {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Biology and Medicine

This compound has shown potential in biological and medicinal chemistry. It is used in the design and synthesis of inhibitors for various enzymes and receptors, including fibroblast growth factor receptors (FGFRs). These inhibitors have applications in cancer therapy, as they can inhibit the proliferation and migration of cancer cells .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules .

Mechanism of Action

The mechanism of action of {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to boronic acid derivatives with variations in substitution patterns on the pyrrolopyridine scaffold. Key analogues include:

Compound Substituent Position CAS Number Purity Molecular Weight Key Differences
{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride 2-yl (HCl salt) 2304635-61-6 96% ~198.42 (estimated) Enhanced solubility due to HCl salt; higher hazard profile .
{1H-Pyrrolo[2,3-b]pyridin-4-yl}boronic acid 4-yl 1246761-84-1 98% 161.95 Lower molecular weight; fewer hazards (H302 only) .
{1H-Pyrrolo[2,3-b]pyridin-5-yl}boronic acid 5-yl 944059-24-9 97% 161.95 Similar to 4-yl isomer but distinct reactivity in coupling reactions .
{1H-Pyrrolo[3,2-b]pyridin-6-yl}boronic acid 6-yl (scaffold isomer) 1253911-17-9 95% 161.95 Altered regiochemistry reduces steric hindrance in reactions .
{1-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl}boronic acid 2-yl (N-methylated) Not specified >95% ~176.01 (estimated) Methylation at N1 position improves stability but reduces electrophilicity .

Key Findings

Reactivity in Cross-Coupling: The 2-yl boronic acid hydrochloride exhibits higher solubility in polar solvents (e.g., water or methanol) compared to non-salt analogues, facilitating reactions under aqueous conditions . The 5-yl isomer (CAS: 944059-24-9) shows superior reactivity in aryl-aryl couplings due to reduced steric hindrance at the 5-position .

Synthetic Challenges :

  • Substitution at the 2-position (as in the target compound) often requires protection/deprotection strategies due to competing side reactions, whereas 4- and 5-yl derivatives are synthetically more accessible .

Safety Profiles: The hydrochloride form (CAS: 2304635-61-6) poses greater handling risks (H315, H319, H335) compared to non-salt analogues, which primarily carry H302 (oral toxicity) .

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